molecular formula C12H15BrO2 B14838488 5-Bromo-2-(cyclohexyloxy)phenol

5-Bromo-2-(cyclohexyloxy)phenol

Cat. No.: B14838488
M. Wt: 271.15 g/mol
InChI Key: GYAKGTZKWQDPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyclohexyloxy)phenol is a brominated phenolic compound characterized by a cyclohexyl ether substituent at the ortho position relative to the hydroxyl group. This structure combines the electron-withdrawing effects of bromine with the steric bulk and hydrophobicity of the cyclohexyloxy group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

5-bromo-2-cyclohexyloxyphenol

InChI

InChI=1S/C12H15BrO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2

InChI Key

GYAKGTZKWQDPDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexyloxy)phenol typically involves the bromination of 2-(cyclohexyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position. The reaction conditions may include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents is also considered in industrial settings to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-amino-2-(cyclohexyloxy)phenol or 5-thio-2-(cyclohexyloxy)phenol.

    Oxidation: Formation of 5-bromo-2-(cyclohexyloxy)quinone.

    Reduction: Formation of 2-(cyclohexyloxy)phenol.

Scientific Research Applications

Chemistry: 5-Bromo-2-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .

Medicine: Research has shown that derivatives of bromophenols, including this compound, exhibit enzyme inhibition properties. They are investigated for their potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase, enzymes involved in various physiological processes . The binding mechanism often involves coordination with metal ions or interaction with amino acid residues at the enzyme’s active site.

Comparison with Similar Compounds

5-Bromo-2-((cyclohexylimino)methyl)phenol

  • Structure: Replaces the cyclohexyloxy group with a cyclohexylimino (Schiff base) group.
  • Properties :
    • Forms stable complexes with Cu, Ni, and Zn, exhibiting antibacterial activity against B. subtilis, S. aureus, and E. coli .
    • The imine group enables metal coordination, a feature absent in the cyclohexyloxy analog.
  • Applications: Potential in antimicrobial agents.

5-Bromo-2-(cyclohexyloxy)-4-methylpyridine

  • Structure : Pyridine ring replaces the benzene core, with a methyl group at position 3.
  • Properties: Molecular weight: 270.18 g/mol (identical to other pyridine derivatives) . The pyridine nitrogen enhances electron-deficient character, altering reactivity compared to phenolic derivatives.
  • Applications : Used in heterocyclic chemistry for drug discovery.

5-Bromo-2-(1H-pyrazol-3-yl)phenol

  • Structure : Pyrazole substituent at the ortho position.
  • Properties :
    • Molecular weight: 239.07 g/mol .
    • The pyrazole ring introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrophobic cyclohexyloxy group.
  • Applications : Intermediate in agrochemicals and pharmaceuticals.

5-Bromo-2-([(2-mercaptophenyl)imino]methyl)phenol

  • Structure : Schiff base with a thiol-containing aryl group.
  • Properties :
    • Acidity constants (pKa) vary significantly with environmental factors (e.g., immobilized in membranes vs. solution) .
    • The thiol group enables redox activity, unlike the ether-linked cyclohexyloxy analog.
  • Applications : Sensor materials and corrosion inhibition.

5-Bromo-2-hydroxybenzophenone

  • Structure : Ketone group at the para position relative to hydroxyl.
  • Properties :
    • Molecular weight: 291.14 g/mol (estimated).
    • The ketone enhances UV absorption, useful in spectroscopic applications .
  • Applications : UV stabilizers and photoactive compounds.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications
5-Bromo-2-(cyclohexyloxy)phenol Cyclohexyloxy ~267.12 (estimated) Hydrophobic, sterically bulky Pharmaceutical intermediates
5-Bromo-2-((cyclohexylimino)methyl)phenol Cyclohexylimino ~282.16 (estimated) Metal coordination, antibacterial Antimicrobial agents
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine Cyclohexyloxy, pyridine 270.18 Electron-deficient core Heterocyclic synthesis
5-Bromo-2-(1H-pyrazol-3-yl)phenol Pyrazole 239.07 Hydrogen-bonding, polar solubility Agrochemicals
5-Bromo-2-hydroxybenzophenone Benzophenone 291.14 UV absorption UV stabilizers

Key Research Findings

  • Antibacterial Activity: Schiff base derivatives (e.g., 5-bromo-2-((cyclohexylimino)methyl)phenol) show enhanced bioactivity due to metal coordination, whereas the cyclohexyloxy analog may lack this trait .
  • Solubility and Reactivity : Pyrazole and thiol-containing analogs exhibit greater polarity and solubility in aqueous media compared to the hydrophobic cyclohexyloxy derivative .
  • Environmental Sensitivity : Acidity constants of thiol-Schiff bases vary with immobilization matrices (e.g., agarose vs. sol-gel membranes), highlighting microenvironmental interactions absent in ether-linked compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.